2-(苯氧基)-5-(2-氟吡啶-4-基)-N-(吡啶-3-基)苯甲酰胺
描述
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide (BFPP) is a novel benzamide compound with a variety of biological activities. BFPP has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. BFPP has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, BFPP has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects.
科学研究应用
Parkinson’s Disease Treatment
GSK2578215A is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for some forms of Parkinson’s disease . The G2019S mutation in LRRK2 enhances kinase activity, suggesting that small molecule LRRK2 kinase inhibitors like GSK2578215A may be able to block aberrant LRRK2-dependent signaling in Parkinson’s disease .
High Selectivity for LRRK2
GSK2578215A exhibits exceptionally high selectivity for LRRK2 across the kinome . This high selectivity makes it a valuable tool for studying LRRK2 function and pathology.
Inhibition of Ser910 and Ser935 Phosphorylation
GSK2578215A substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and the G2019S mutant at a concentration of 0.3-1.0 µM in cells . This suggests that GSK2578215A could be used to study the role of these phosphorylation sites in LRRK2 function and disease.
In Vivo Efficacy
GSK2578215A has been shown to inhibit LRRK2 activity in mouse spleen and kidney, but not in brain, following intraperitoneal injection of 100 mg/kg . This indicates that GSK2578215A could be used to study the peripheral effects of LRRK2 inhibition.
Induction of Protective Autophagy
GSK2578215A has been reported to induce protective autophagy in SH-SY5Y cells . This suggests that GSK2578215A could be used to study the role of autophagy in neurodegenerative diseases like Parkinson’s disease.
Biochemical Potency
GSK2578215A exhibits biochemical IC50s of around 10 nM against both wild-type LRRK2 and the G2019S mutant . This high potency makes it a valuable tool for studying LRRK2 function and pathology.
作用机制
Target of Action
GSK2578215A is a potent and highly selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a potential therapeutic target for some forms of Parkinson’s disease . Mutations in the LRRK2 gene have been associated with Parkinson’s disease, and its inhibition opens potential new therapeutic options .
Mode of Action
GSK2578215A inhibits both wild-type LRRK2 and the G2019S mutant form of LRRK2 . It inhibits Ser910 and Ser935 phosphorylation in vitro . The compound’s interaction with its targets results in the induction of protective autophagy in SH-SY5Y cells .
Biochemical Pathways
GSK2578215A affects crucial neurodegenerative features such as mitochondrial dynamics and autophagy . It induces mitochondrial fragmentation, an early step preceding autophagy . This increase in autophagosome results from inhibition of fusion rather than increases in synthesis . The observed effects were shared with LRRK2-IN-1, a well-described, structurally distinct kinase inhibitor compound, or when knocking down LRRK2 expression using siRNA .
Pharmacokinetics
It is known that gsk2578215a is blood-brain barrier (bbb) permeable , which is crucial for its potential use in treating neurological disorders like Parkinson’s disease.
Result of Action
GSK2578215A induces protective autophagy in SH-SY5Y cells . It also induces oxidative stress as evidenced by the accumulation of 4-hydroxy-2-nonenal in SH-SY5Y cells . These results demonstrate the relevance of LRRK2 in mitochondrial-activated pathways mediating in autophagy and cell fate, crucial features in neurodegenerative diseases .
Action Environment
The action of GSK2578215A is influenced by the cellular environment. For instance, the induction of autophagy by GSK2578215A is observed in SH-SY5Y cells, a well-established dopaminergic cell culture model . .
属性
IUPAC Name |
5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1285515-21-0 | |
Record name | GSK-2578215A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2578215A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。